5-噻唑羧酸,2-乙基-

描述

5-Thiazolecarboxylic acid, also known by its CAS Number 14527-41-4, is a compound with the molecular formula C4H3NO2S . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .

Synthesis Analysis

5-Thiazolecarboxylic acid can be synthesized by the hydrolysis reaction of Ethyl thiazole-5-carboxylate . In another study, a series of 2-aminothiazole derivatives was designed and synthesized as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .Molecular Structure Analysis

The InChI code for 5-Thiazolecarboxylic acid is 1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .科学研究应用

Xanthine Oxidase Inhibition

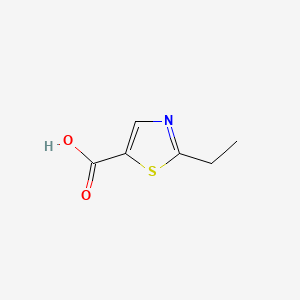

2-Ethyl-1,3-thiazole-5-carboxylic acid derivatives have been studied for their potential as xanthine oxidase inhibitors . This enzyme is involved in purine metabolism and its inhibition can help treat gout and other conditions related to excessive uric acid production. Derivatives of this compound have shown promising results in spectrophotometric assays, indicating their potential for therapeutic use .

Medicinal Chemistry

The thiazole moiety, which is a part of 2-ethyl-1,3-thiazole-5-carboxylic acid, is significant in medicinal chemistry. It contributes to the development of various drugs and biologically active agents due to its aromaticity and reactive positions. This allows for diverse chemical reactions, making it a versatile component in drug design .

Drug Design and Discovery

In drug discovery, the thiazole ring is a valuable scaffold due to its structural similarity to adenine. It can be used to create molecules that interact with biological systems in various ways, such as activating or inhibiting biochemical pathways, enzymes, or receptors .

Analgesic and Anti-inflammatory Activities

Compounds containing the thiazole ring have been tested for analgesic and anti-inflammatory activities. Some derivatives have shown significant results, indicating the potential of 2-ethyl-1,3-thiazole-5-carboxylic acid in the development of new pain relief and anti-inflammatory medications .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Studies have evaluated the antitumor activity of these compounds against various cancer cell lines, such as liver carcinoma HepG2 cells. This suggests that 2-ethyl-1,3-thiazole-5-carboxylic acid could be a starting point for the synthesis of novel anticancer agents .

Molecular Modeling and Docking Studies

The compound’s derivatives can be used in molecular modeling and docking studies to understand the interaction between drugs and their targets. This is crucial in the rational design of new therapeutics, where the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions are considered .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s solubility properties suggest that its action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

属性

IUPAC Name |

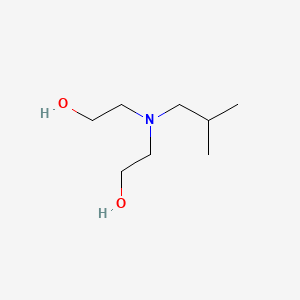

2-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZHUDNXRHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184735 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolecarboxylic acid, 2-ethyl- | |

CAS RN |

30709-68-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)